An In-depth Technical Guide to N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is a functionalized pyrimidine derivative that has emerged as a molecule of significant interest in medicinal chemistry. Its unique structural features, particularly the presence of a benzamide group attached to a 5-iodo-2-oxopyrimidine scaffold, confer a range of intriguing biological activities. This technical guide provides a comprehensive overview of the synthesis, structural characterization, physicochemical properties, and known biological activities of this compound. We delve into its potential as an anticancer and antiviral agent, supported by available data and mechanistic insights derived from analogous structures. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a foundation for further investigation and application of this promising scaffold.
Introduction: The Chemical and Biological Significance of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide, a heterocyclic compound, has garnered attention for its potential applications in medicinal chemistry and pharmacology.[1] The core of this molecule is a pyrimidine ring, a fundamental building block of nucleic acids, which makes pyrimidine derivatives a rich source of bioactive compounds with a wide spectrum of therapeutic applications, including anticancer, antiviral, and antimicrobial agents. The benzamide moiety is also a common feature in many pharmaceuticals, contributing to receptor binding and other molecular interactions.[1]
The strategic placement of an iodine atom at the 5-position of the pyrimidine ring is a key feature of this molecule. This halogen substitution not only influences its biological activity but also provides a reactive handle for further chemical modifications. The iodine atom can be readily displaced or participate in cross-coupling reactions, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.[1]
Molecules with similar architectures have been explored as inhibitors of viral polymerases, such as the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B).[1] Furthermore, pyrimidine derivatives are known to exhibit anticancer properties by targeting various cellular pathways.[1] This guide aims to consolidate the current knowledge on N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide and to provide a detailed framework for its synthesis and evaluation.
Synthesis and Characterization
The synthesis of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is a multi-step process that begins with the readily available starting material, 5-iodocytosine. The overall synthetic strategy involves the benzoylation of the amino group at the C4 position of the pyrimidine ring.
Synthetic Pathway
Caption: Synthetic route to N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide.
Detailed Experimental Protocol: Benzoylation of 5-Iodocytosine
This protocol is based on a reported method for the benzoylation of 5-iodocytosine.[1]
Materials and Reagents:
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5-Iodocytosine (1 equivalent)
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Benzoic anhydride (Bz₂O) (2.1 equivalents)
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4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.01 equivalents)
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Pyridine (as acid scavenger)
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Acetonitrile (solvent)
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Ethanol/water (for recrystallization)
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Argon or Nitrogen gas (for inert atmosphere)
Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-iodocytosine (15 g) and acetonitrile (150 mL).
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Add benzoic anhydride (28.5 g, 126 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.15 g) to the suspension.
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Add pyridine (9.9 g) to the reaction mixture to act as an acid scavenger.
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Place the reaction mixture under an inert atmosphere of argon or nitrogen.
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Heat the mixture to reflux and maintain for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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The product may precipitate out upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
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Collect the crude product by filtration.
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Purify the crude product by recrystallization from an ethanol/water mixture to yield N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide as a solid. A reported yield for this type of reaction is approximately 72%.[1]
Alternative Microwave-Assisted Synthesis: A more rapid synthesis can be achieved using microwave irradiation.
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Reactants: 5-iodocytosine (1 eq), benzoyl chloride (1.2 eq)
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Solvent: Dimethylformamide (DMF)
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Conditions: 150 W microwave irradiation at 100°C for 15 minutes.
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Reported Yield: 68%[1]
Structural Characterization
The identity and purity of the synthesized N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide should be confirmed by a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | A singlet for the NH proton is expected around δ 12 ppm. Aromatic protons of the benzamide group would appear in the range of δ 7.5–8.0 ppm.[1] The pyrimidine C6-H proton would likely appear as a singlet further downfield. |
| ¹³C NMR | The carbonyl (C=O) carbon of the benzamide group is expected to have a chemical shift of approximately 165 ppm.[1] Signals for the aromatic carbons and the pyrimidine ring carbons would also be present in the aromatic region of the spectrum. |
| Mass Spectrometry (MS) | For electrospray ionization (ESI-MS) in positive ion mode, the [M+H]⁺ ion is expected at an m/z of approximately 342.0. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (amide and pyrimidinone), and aromatic C-H and C=C stretching would be observed. |
| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Iodine should be within ±0.4% of the calculated theoretical values for the molecular formula C₁₁H₈IN₃O₂. |
Physicochemical Properties
The physicochemical properties of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide are crucial for its handling, formulation, and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈IN₃O₂ | [2][3] |
| Molecular Weight | 341.11 g/mol | [1][2][3] |
| CAS Number | 145913-85-5 | [1][2][3] |
| Appearance | Solid | General knowledge |
| Purity | >98% (commercially available) | [3] |
| SMILES | O=C1N=C(NC(C2=CC=CC=C2)=O)C(I)=CN1 | [3] |
| InChI Key | KUQWAXPYFIYBBY-UHFFFAOYSA-N | [1] |
| Melting Point | Not explicitly reported. | |
| Solubility | Not explicitly reported. Expected to have low aqueous solubility but be soluble in organic solvents like DMSO and DMF. | General knowledge based on structure |
Biological Activity and Mechanism of Action
N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide has shown promise in preclinical studies, particularly in the areas of oncology and virology.
Anticancer Activity
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In vitro Cytotoxicity: The compound has demonstrated significant cytotoxic effects against cancer cell lines. A notable finding is its activity against the MCF-7 breast cancer cell line with a reported IC₅₀ value of 12 µM .[1] This level of potency suggests that it is a viable lead compound for the development of novel anticancer agents.[1]
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Mechanism of Action: The anticancer effects are believed to be mediated through the induction of apoptosis and cell cycle arrest, which are critical mechanisms for controlling tumor growth.[1] The compound may achieve this by inhibiting key enzymes involved in cancer cell metabolism and proliferation.[1]
Caption: Postulated mechanism of anticancer activity.
Antiviral Activity
While specific antiviral data for N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is not extensively reported, its structural similarity to known antiviral agents suggests a potential mechanism of action.
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Viral Polymerase Inhibition: Molecules with similar pyrimidine-based scaffolds have been investigated as inhibitors of viral polymerases.[1] A key target in this context is the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B), an essential enzyme for viral replication.[1]
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Allosteric Inhibition: These types of inhibitors often function as allosteric modulators. They bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that disrupts the enzyme's function.[1] This mechanism can offer advantages in terms of overcoming resistance mutations that may arise in the active site.
Applications in Drug Discovery and Chemical Biology
The unique structural attributes of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide make it a versatile tool for both drug discovery and chemical biology.
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Lead Compound for Drug Development: With demonstrated anticancer activity, this molecule serves as an excellent starting point for optimization through medicinal chemistry efforts.[1] The synthesis of analogues with modifications to the benzamide ring or substitution of the iodine atom can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
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Chemical Probe: The presence of the iodine atom allows for the facile introduction of reporter tags, such as fluorophores or biotin, through cross-coupling reactions. This would enable the development of chemical probes to study the compound's cellular targets and mechanism of action.
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Building Block for Synthesis: As a functionalized heterocyclic compound, it can be used as a building block for the synthesis of more complex molecules with potential biological activities.[1]
Conclusion
N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide represents a promising scaffold in the landscape of medicinal chemistry. Its straightforward synthesis, coupled with its demonstrated anticancer activity and potential as an antiviral agent, makes it a compelling subject for further research. The insights provided in this technical guide are intended to facilitate these efforts, providing a solid foundation of knowledge for the design of future studies and the development of novel therapeutics based on this versatile molecular framework.
References
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N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide - Active Biopharma. (URL: [Link])
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N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide - [K65425] - Synthonix. (URL: [Link])
